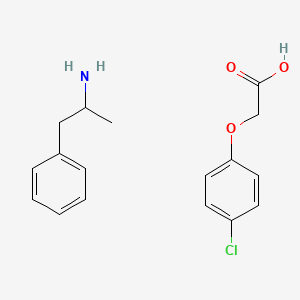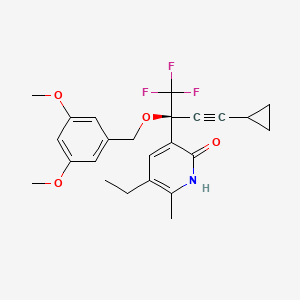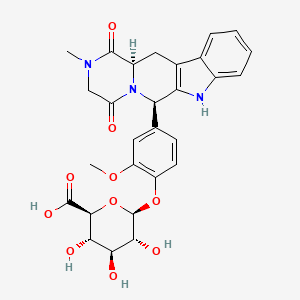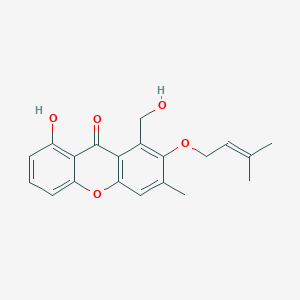
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Acylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Addition of the Tetrahydro-N-(2,4,6-trimethylphenyl) Group:
- N-alkylation reactions using 2,4,6-trimethylphenyl halides under basic conditions.
Formation of the Hydrochloride Salt:
- Treatment with hydrochloric acid to obtain the monohydrochloride form.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
- Use of continuous flow reactors for efficient cyclization.
- Catalysts to enhance reaction rates and yields.
- Purification techniques like crystallization and chromatography to ensure high purity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Pyrrolizine Core:
- Starting with a suitable precursor such as a pyrrole derivative.
- Cyclization reactions to form the bicyclic pyrrolizine structure.
化学反応の分析
Types of Reactions: 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen functionalities.
Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
- Oxidation products may include ketones or carboxylic acids.
- Reduction products could be amines or alcohols.
- Substitution products depend on the substituents introduced.
科学的研究の応用
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic uses.
Industry: Utilized in the development of new materials or as a catalyst in certain reactions.
作用機序
The mechanism of action of this compound depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
- Binding to active sites of enzymes, inhibiting or activating their function.
- Interacting with cellular receptors, triggering signal transduction pathways.
類似化合物との比較
- 1H-Pyrrolizine-7a(5H)-acetamide derivatives: Compounds with similar core structures but different substituents.
- Tetrahydro-N-(2,4,6-trimethylphenyl) derivatives: Compounds with the same substituent but different core structures.
Uniqueness:
- The combination of the pyrrolizine core with the tetrahydro-N-(2,4,6-trimethylphenyl) group and the acetamide functionality makes this compound unique. It offers a distinct set of chemical properties and potential biological activities compared to other similar compounds.
This detailed overview provides a comprehensive understanding of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
CAS番号 |
88069-55-0 |
|---|---|
分子式 |
C18H27ClN2O |
分子量 |
322.9 g/mol |
IUPAC名 |
2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H26N2O.ClH/c1-13-10-14(2)17(15(3)11-13)19-16(21)12-18-6-4-8-20(18)9-5-7-18;/h10-11H,4-9,12H2,1-3H3,(H,19,21);1H |
InChIキー |
ZHMGWSYQJRJKON-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC23CCCN2CCC3)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



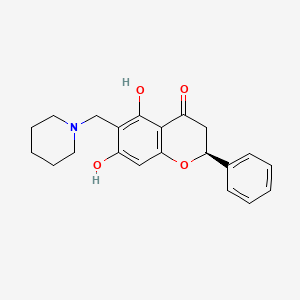



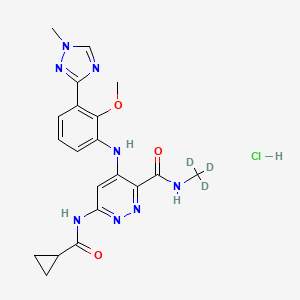
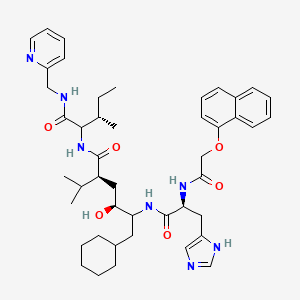
![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)

